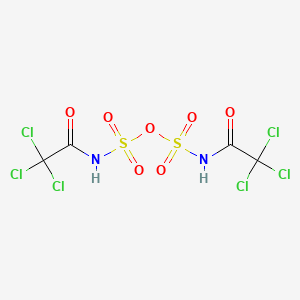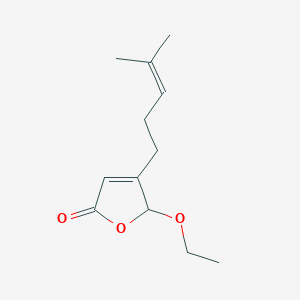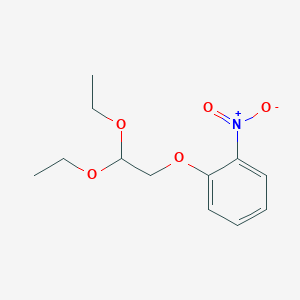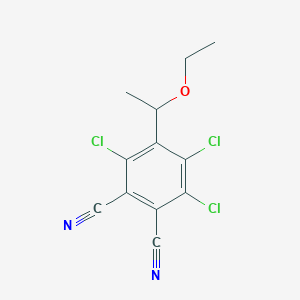![molecular formula C12H16O2 B14586403 1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one CAS No. 61405-65-0](/img/structure/B14586403.png)
1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one is an organic compound with a complex structure that includes a hydroxyl group, a methyl group, and an isopropyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-hydroxy-3-methyl-2-(propan-2-yl)phenol with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound.
Reduction: Formation of 1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methyl-2-(propan-2-yl)phenol: Similar structure but lacks the ethanone group.
1-[4-Hydroxy-3-methoxyphenyl]ethan-1-one: Similar structure with a methoxy group instead of a methyl group.
Uniqueness
1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one is unique due to the presence of both a hydroxyl group and a carbonyl group, which allows it to participate in a wide range of chemical reactions. Its specific arrangement of functional groups also contributes to its distinct chemical and biological properties.
Properties
CAS No. |
61405-65-0 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methyl-2-propan-2-ylphenyl)ethanone |
InChI |
InChI=1S/C12H16O2/c1-7(2)12-8(3)11(14)6-5-10(12)9(4)13/h5-7,14H,1-4H3 |
InChI Key |
JPYSFYIKLLVGKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(C)C)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


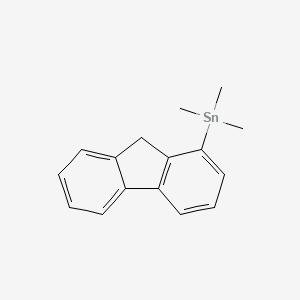
![4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine](/img/structure/B14586330.png)
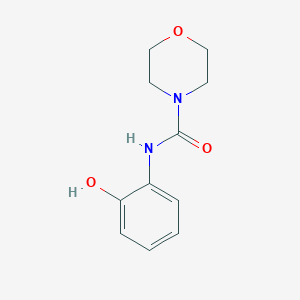
![{[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid](/img/structure/B14586345.png)
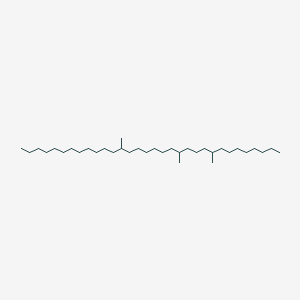
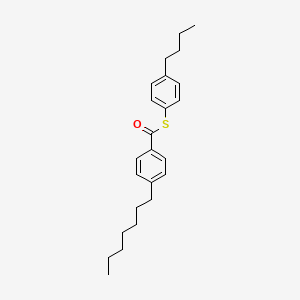
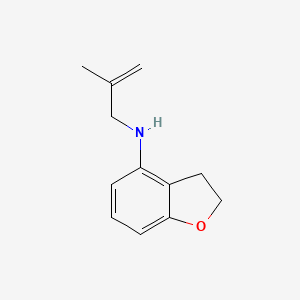
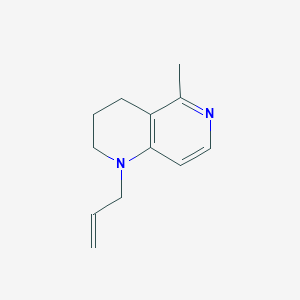
![Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14586371.png)
![4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate](/img/structure/B14586374.png)
